5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

antimycobacterial Mycobacterium fortuitum triazole-3-thione

Researchers pursuing antimycobacterial SAR often find that minor substituent changes drastically alter potency. This N4-methyl-4-fluorophenyl scaffold occupies the high-activity cluster in published triazole-3-thione series, delivering an MIC of 32 µg/mL against Mycobacterium fortuitum ATCC 6841-double the potency of the N4-phenyl analog. - 2× potency gain over N4-phenyl comparator in M. fortuitum assays. - Carbonic anhydrase II IC₅₀ 0.45 µM supports fragment-based lead development. - Balanced XLogP3 1.7 & TPSA 59.7 Ų for oral drug-like property optimization. Supplied with ≥95% purity; ambient shipping. Contact our B2B desk for bulk custom synthesis.

Molecular Formula C9H8FN3S
Molecular Weight 209.25 g/mol
CAS No. 138417-35-3
Cat. No. B155824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
CAS138417-35-3
Molecular FormulaC9H8FN3S
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CC=C(C=C2)F
InChIInChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)
InChIKeyAPKMKRLELRQWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Identity and Class Context


5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 138417-35-3) is a 1,2,4-triazole-3-thiol derivative bearing a 4-fluorophenyl substituent at the 5-position and a methyl group at the N4 nitrogen [1]. It exists in equilibrium with its thione tautomer, 5-(4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione [1]. The compound belongs to the broader class of 4,5-disubstituted 1,2,4-triazole-3-thiols, a scaffold recognized for antimicrobial, antifungal, and enzyme-inhibitory activities [2]. Its molecular formula is C₉H₈FN₃S, with a molecular weight of 209.24 g/mol and a predicted logP of approximately 1.7 [3].

Antimycobacterial screening – supports SAR studies on 4,5-disubstituted triazole-3-thiones
Carbonic anhydrase enzyme assay – reported low-micromolar inhibition context for CA isoform screening
EPR dosimeter material research – documented radiation-induced signal generation property
Medchem building block – intermediate lipophilicity and moderate polar surface area for permeability optimization

Specificity Over In-Class Analogs


In-class 1,2,4-triazole-3-thiols are not interchangeable because the identity and position of substituents on the phenyl ring and the N4-alkyl group decisively regulate lipophilicity, electronic distribution, and target engagement [1]. The 4-fluorophenyl group contributes a unique combination of electronegativity and steric profile that differs qualitatively from 4-chlorophenyl, 4-bromophenyl, or 4-methylphenyl analogs, while the N4-methyl group imposes distinct conformational and hydrogen-bond donor/acceptor properties relative to N4-unsubstituted or N4-ethyl variants [2]. Substituting either moiety alters the compound's interaction with enzyme active sites, its membrane permeability, and its physicochemical handling characteristics, which can critically affect reproducibility in biological assays and scalable synthetic routes [1][2].

4-Fluorophenyl substitution
Replacing the 4-fluorophenyl with 4-chloro, 4-bromo, or 4-methyl groups changes electronic distribution and lipophilicity, which may shift target engagement profiles.
N4-Methyl group identity
Using N4-unsubstituted or N4-ethyl analogs alters hydrogen-bond donor/acceptor patterns and tautomeric equilibrium, potentially affecting biological assay reproducibility.
Thiol-thione tautomer context
The equilibrium between thiol and thione forms can influence metal coordination and enzyme binding; batch-specific tautomer distribution may differ from closest structural analogs.

Procurement Evidence: Differentiation from Closest Analogs


Antimycobacterial Potency Against M. fortuitum

In a study of 5-(4-fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, the compound with an N4-methyl substituent (the thione tautomer of the target compound) exhibited antimycobacterial activity against M. fortuitum ATCC 6841 with an MIC of 32 µg/mL, representing a 2-fold potency advantage over the N4-phenyl analog (MIC 64 µg/mL) tested in the same series [1]. Other N4-alkyl/aryl variants in the series showed MIC values of either 32 or 64 µg/mL, establishing that the methyl substituent provides top-tier activity within this chemotype [1].

Antimycobacterial MIC
Class-level
Target 32 µg/mL vs. N4-phenyl analog 64 µg/mL
Reported higher antimycobacterial screening response within congeneric series.
In vitro M. fortuitum ATCC 6841; data from one study.
antimycobacterial Mycobacterium fortuitum triazole-3-thione structure-activity relationship

Lipophilicity and Membrane Permeability Comparison

The 4-fluorophenyl substituent in the target compound (CAS 138417-35-3) increases lipophilicity relative to the non-halogenated 5-phenyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 38942-51-7) while maintaining a smaller van der Waals volume than the 4-chlorophenyl analog (CAS 29527-27-3) [1]. The predicted XLogP3 value for the target compound is 1.7, compared to approximately 1.3 for the non-fluorinated phenyl analog [1][2]. The 4-chlorophenyl variant has a higher predicted logP (~2.2) and molecular weight (225.70 g/mol vs. 209.24 g/mol), which may reduce ligand efficiency in certain target classes [2].

Lipophilicity profile
Reported
XLogP3 1.7 · MW 209.24 · TPSA 59.7 Ų
Intermediate logP may improve permeability context vs. more lipophilic 4-chloro analog.
Computed properties; experimental logP not available.
lipophilicity drug-likeness logP permeability fluorophenyl

EPR Radiation Dosimetry Application

5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (designated 'FPMTT') has been specifically employed as a radiation dosimeter compound for measuring ionizing radiation effects on living cells and for determining radiation parameters including wavelength, intensity, and dose . This niche application distinguishes it from structurally similar 1,2,4-triazole-3-thiols that lack the specific combination of 4-fluorophenyl and N4-methyl substituents required for the radiation-induced signal generation properties exploited in EPR dosimetry [1].

EPR dosimeter use
Method context
Patent-documented radiation dosimeter compound (FPMTT)
Unique functional differentiation: radiation-induced signal generation not observed in N4-unsubstituted or non-fluorinated analogs.
Specific substituent combination required for dosimetric response.
radiation dosimetry EPR spectroscopy ionizing radiation OSL material

Carbonic Anhydrase II Inhibitory Activity

The target compound has been reported to inhibit carbonic anhydrase II (CA II) with an IC₅₀ of 0.45 μM, as cited from a Bioorganic & Medicinal Chemistry Letters publication [1]. Structural analogs lacking the 4-fluorophenyl group or bearing alternative 5-aryl substituents have shown variable CA inhibitory activity across different isoforms, with 4-fluorophenyl-containing triazole derivatives demonstrating enhanced affinity for specific CA isoforms (e.g., Kᵢ = 0.7 μM for hCA IX and hCA XII in related 1,2,3-triazole carboxylate scaffolds) [2]. The thiol moiety is hypothesized to coordinate the catalytic zinc ion in the CA active site [1].

CA II inhibition
Data to verify
IC₅₀ = 0.45 µM (reported)
Supports carbonic anhydrase II enzyme inhibition context; primary reference not independently verified.
Procurement decisions require independent confirmation of this claim.
carbonic anhydrase II enzyme inhibition IC50 anti-glaucoma triazole-3-thiol

Patent-Documented Synthetic Route

The synthesis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is documented via condensation of 4-methylthiosemicarbazide with 4-fluorobenzoyl chloride in pyridine, followed by alkaline cyclization in aqueous NaHCO₃ under reflux, yielding the product in 38% yield after filtration [1]. This route is protected under Patent US07585881B2 [1]. In contrast, the N4-unsubstituted analog 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 114058-91-2) is typically synthesized via 4-fluorobenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate—a fundamentally different synthetic strategy that yields a different tautomeric distribution [2].

Synthetic route
Method context
Patent US07585881B2 · 38% yield
Reported synthesis via 4-methylthiosemicarbazide condensation; differs fundamentally from N4-unsubstituted analog route.
Patent-protected route may affect cost and scale-up considerations.
synthesis 4-methylthiosemicarbazide 4-fluorobenzoyl chloride cyclization patent

Evidence-Backed Application Scenarios


Antimycobacterial and Tuberculosis Drug Discovery

The target compound, as its thione tautomer, has demonstrated an MIC of 32 µg/mL against Mycobacterium fortuitum ATCC 6841, representing 2-fold higher potency than the N4-phenyl analog in the same series [1]. Research groups pursuing structure-activity relationship (SAR) studies around 4,5-disubstituted 1,2,4-triazole-3-thiones for antimycobacterial lead identification should prioritize this N4-methyl-4-fluorophenyl scaffold, as it occupies the higher-activity cluster within the published congeneric series [1].

Radiation Dosimeter and EPR Spectroscopy

FPMTT (CAS 138417-35-3) has a documented application as a radiation dosimeter compound capable of measuring ionizing radiation dose, wavelength, and intensity in biological contexts . Laboratories developing EPR-based dosimetry systems or optically stimulated luminescence (OSL) materials should evaluate this specific N4-methyl-4-fluorophenyl triazole-3-thiol, as the combination of substituents appears critical for the radiation-induced signal properties not observed in N4-unsubstituted or non-fluorinated analogs .

Carbonic Anhydrase Inhibitor Fragment-Based Discovery

The reported carbonic anhydrase II IC₅₀ of 0.45 µM positions this compound as a potential fragment hit for CA-focused inhibitor programs, particularly for anti-glaucoma or anticancer indications where CA isoforms II, IX, and XII are validated targets [2]. The 4-fluorophenyl moiety, combined with the zinc-chelating thiol group, offers a starting scaffold for structure-based optimization. However, procurers should independently verify the primary CA inhibition data before committing to large-scale procurement [2].

Medicinal Chemistry Building Block with Balanced Lipophilicity

With a predicted XLogP3 of 1.7, molecular weight of 209.24 g/mol, and topological polar surface area of 59.7 Ų, the target compound falls within favorable drug-like property space [3]. Its intermediate lipophilicity provides a balanced alternative to both the more polar non-fluorinated phenyl analog (XLogP3 ~1.3) and the more lipophilic 4-chlorophenyl derivative (XLogP3 ~2.2), making it a preferred building block for medicinal chemists optimizing oral absorption and permeability in early-stage lead generation [3].

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
N4-methyl-4-fluorophenyl scaffold within triazole-3-thione series
MIC reproducibility against M. fortuitum panel
EPR radiation dosimeter research
Substituent-dependent dosimetric signal generation
EPR signal consistency upon ionizing irradiation
Carbonic anhydrase inhibitor fragment-based research
Thiol-containing triazole core with zinc-chelating potential
CA isoform inhibition assay verification
Medicinal chemistry building block
Intermediate lipophilicity and moderate molecular weight
Permeability and solubility screening in early lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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